molecular formula C10H14Cl2N4S B15299677 1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride

1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride

Cat. No.: B15299677
M. Wt: 293.22 g/mol
InChI Key: KDLKEIVPQXDXJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride is a chemical compound known for its diverse biological activities. It is a derivative of thieno[2,3-d]pyrimidine, a heterocyclic compound that has been extensively studied for its potential therapeutic applications. The compound is characterized by the presence of a piperazine ring attached to the thieno[2,3-d]pyrimidine core, which contributes to its unique chemical properties .

Preparation Methods

The synthesis of 1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride involves several steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in solvents like xylene or toluene, often in the presence of desiccants like calcium chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride undergoes various chemical reactions, including:

Common conditions for these reactions include varying temperatures and solvents, depending on the desired product. Major products formed from these reactions include derivatives with modified functional groups, which can further enhance the compound’s biological activity .

Scientific Research Applications

1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Biological Activity

1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C12H14Cl2N4S
  • Molecular Weight : 303.24 g/mol
  • IUPAC Name : this compound

This compound has been studied for its ability to inhibit various biological pathways. Notably, it acts as an inhibitor of the signal transducer and activator of transcription 3 (STAT3), a critical transcription factor involved in cell growth and survival. Inhibition of STAT3 has been linked to the induction of apoptosis in cancer cells, making this compound a candidate for anticancer therapy .

Anticancer Properties

Research indicates that compounds within the thieno[2,3-d]pyrimidine series exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit the growth of glioma cells by inducing cell death through the modulation of STAT3 signaling pathways. The effectiveness of these compounds may vary based on their structural modifications and specific interactions with target proteins .

Antimicrobial Activity

In addition to anticancer properties, thieno[2,3-d]pyrimidine derivatives have demonstrated antimicrobial activity. A study highlighted the synthesis of various thieno[2,3-d]pyrimidine analogs that exhibited broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for these compounds were found to be in low micromolar ranges, indicating potent antibacterial activity .

Case Studies

  • Study on Glioma Cells : A study investigated the effects of a thieno[2,3-d]pyrimidine derivative on glioma cell lines. The compound was shown to significantly reduce cell viability and induce apoptosis through the inhibition of STAT3 phosphorylation. This suggests a promising therapeutic avenue for treating glioblastoma multiforme .
  • Antibacterial Evaluation : Another study focused on evaluating the antibacterial properties of thieno[2,3-d]pyrimidine derivatives against clinical isolates. The results indicated that certain compounds displayed effective antibacterial activity with low MIC values, positioning them as potential candidates for developing new antibiotics .

Research Findings Summary Table

Study FocusKey FindingsReference
Anticancer ActivityInhibition of STAT3 leads to reduced viability in glioma cells
Antimicrobial ActivityLow MIC values against Gram-positive and Gram-negative bacteria

Properties

Molecular Formula

C10H14Cl2N4S

Molecular Weight

293.22 g/mol

IUPAC Name

4-piperazin-1-ylthieno[2,3-d]pyrimidine;dihydrochloride

InChI

InChI=1S/C10H12N4S.2ClH/c1-6-15-10-8(1)9(12-7-13-10)14-4-2-11-3-5-14;;/h1,6-7,11H,2-5H2;2*1H

InChI Key

KDLKEIVPQXDXJS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C3C=CSC3=NC=N2.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.